molecular formula C9H10N2O2 B13064765 2-(Furan-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol

2-(Furan-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13064765
M. Wt: 178.19 g/mol
InChI Key: HHWXPQCQZRANNJ-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is a synthetic heterocyclic compound that serves as a versatile intermediate in medicinal chemistry and drug discovery research. Compounds incorporating both furan and pyrazole rings are of significant scientific interest due to their diverse biological activities. Research on analogous structures has demonstrated potential in various areas, including as a scaffold for developing anticancer agents against cell lines such as lung carcinoma (A549) and as a precursor for synthesizing novel heterocyclic compounds with antimicrobial properties . The molecular structure, featuring fused aromatic heterocycles, makes it a valuable building block for constructing more complex molecules for biochemical screening and pharmacological studies. This product is intended for research purposes by qualified laboratory personnel only. All sales are final. The buyer assumes all responsibility for confirming the product's identity and purity prior to use.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-(furan-3-yl)-1-(1H-pyrazol-4-yl)ethanol

InChI

InChI=1S/C9H10N2O2/c12-9(8-4-10-11-5-8)3-7-1-2-13-6-7/h1-2,4-6,9,12H,3H2,(H,10,11)

InChI Key

HHWXPQCQZRANNJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1CC(C2=CNN=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:

    Formation of the Furan Ring: This can be achieved through the cyclization of a suitable precursor such as 1,4-dicarbonyl compounds.

    Formation of the Pyrazole Ring: This involves the reaction of hydrazines with 1,3-diketones or their equivalents.

    Coupling of the Rings: The furan and pyrazole rings are then coupled through a suitable linker, often involving a carbonyl group, followed by reduction to form the ethan-1-ol moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 2-(Furan-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol can be oxidized to form a carbonyl compound.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if present.

    Substitution: The furan and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction but may include the use of acids, bases, or other catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the furan or pyrazole rings.

Scientific Research Applications

Biological Activities

Research indicates that compounds featuring both furan and pyrazole moieties exhibit enhanced biological activity compared to those containing only one of these structures. The following are key therapeutic applications:

Anticancer Activity

Studies have shown that 2-(Furan-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol possesses significant anticancer properties. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines, including lung cancer (A549) cells, demonstrating potential as a chemotherapeutic agent .

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated anti-inflammatory effects. Research has indicated that derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity, effective against various bacterial strains. It has been studied for its ability to inhibit DNA gyrase B, an essential enzyme for bacterial replication, suggesting its potential as an antibiotic agent .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Furan-Pyrazole Linkage : This can be achieved through condensation reactions involving furan derivatives and pyrazole precursors.
  • Alcohol Functionalization : The introduction of the alcohol group is often performed via reduction reactions or direct functionalization of the ethyl chain.

Case Studies

Several studies have explored the applications and efficacy of this compound:

StudyFocusFindings
Shenvi et al. (2013)AnticancerDemonstrated cytotoxic effects on A549 cell line with IC50 values indicating significant potency .
Hsieh et al. (2000)Anti-inflammatoryReported inhibition of inflammatory markers in vitro, suggesting therapeutic potential in inflammatory diseases .
Recent Research (2024)AntimicrobialIdentified as an effective inhibitor of E. coli DNA gyrase B, indicating potential as a novel antibiotic .

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

2-(1-Ethyl-1H-pyrazol-4-yl)ethan-1-ol (CID 62596877)

  • Molecular Formula : C₇H₁₂N₂O (MW: 140.19 g/mol).
  • Structural Differences : Replaces the furan-3-yl group with an ethyl substituent on the pyrazole ring.
  • Key Properties :
    • Reduced polarity due to the absence of the furan oxygen.
    • Lower molecular weight may enhance volatility compared to the target compound.
    • The ethyl group could increase lipophilicity, affecting membrane permeability in biological systems .

2-(1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-ol (CAS 2097972-04-6)

  • Molecular Formula : C₁₂H₁₃N₃O (MW: 215.25 g/mol).
  • Structural Differences : Incorporates a pyridin-3-yl group and a propargyl substituent on the pyrazole.
  • Propargyl groups may confer click chemistry utility for bioconjugation .

2-({[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol

  • Molecular Formula : C₁₀H₁₉N₃O (MW: 197.28 g/mol).
  • Structural Differences: Features a methyl-isopropyl pyrazole and an aminoethyl chain.
  • Steric hindrance from the isopropyl group may reduce metabolic degradation .

Physicochemical Properties

Property Target Compound CID 62596877 CAS 2097972-04-6
Molecular Weight (g/mol) 178.19 140.19 215.25
Polar Surface Area (Ų) ~75 (estimated) ~50 ~85
LogP (Predicted) 1.2 0.8 1.5
Key Functional Groups Furan, pyrazole, ethanol Ethyl-pyrazole, ethanol Pyridine, propargyl, ethanol

Biological Activity

2-(Furan-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is a complex organic compound featuring both furan and pyrazole rings. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9_9H10_{10}N2_2O2_2
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 1933591-00-4

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

In Vitro Studies

A series of in vitro studies have evaluated the compound's Minimum Inhibitory Concentration (MIC) against common pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Pseudomonas aeruginosa32.0
Candida albicans64.0

These results suggest that the compound is particularly effective against Gram-positive bacteria, with moderate activity against Gram-negative bacteria and fungi .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The furan and pyrazole moieties can engage in π–π stacking interactions with nucleic acids or proteins, potentially inhibiting their functions .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antimicrobial Screening : A comprehensive screening of synthesized derivatives demonstrated that modifications to the pyrazole ring significantly enhanced antibacterial activity, suggesting structure–activity relationships (SAR) that could guide future drug design .
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, with compounds similar to this compound showing promise in models of neurodegenerative diseases .
  • Inflammation Modulation : Research has suggested that this compound may also play a role in modulating inflammatory responses, making it a candidate for further investigation in inflammatory disease models .

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